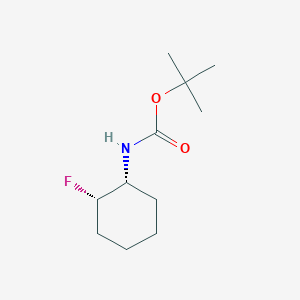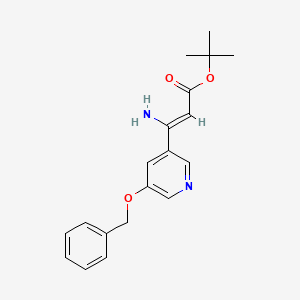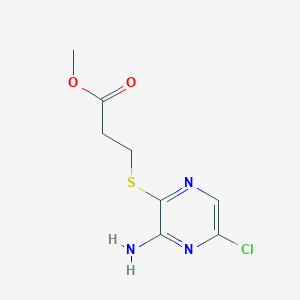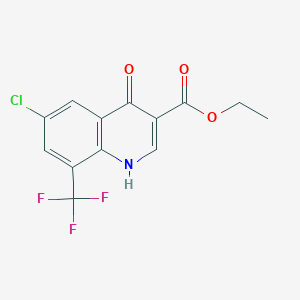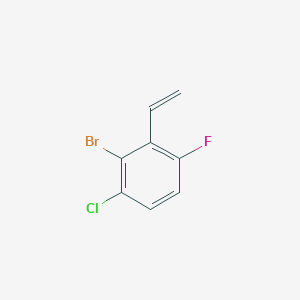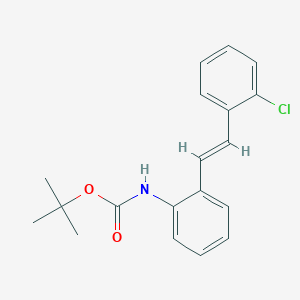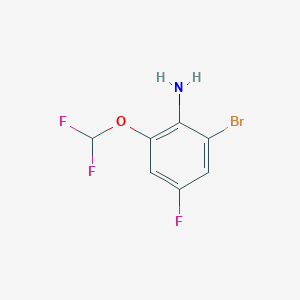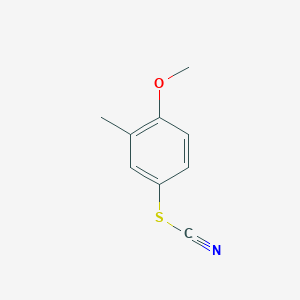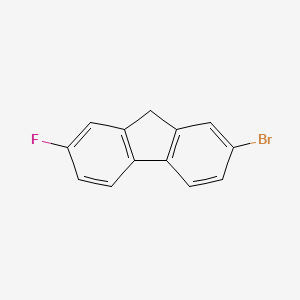
2-bromo-7-fluoro-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-7-fluoro-9H-fluorene is an organic compound with the molecular formula C13H8BrF It is a derivative of fluorene, where the hydrogen atoms at positions 2 and 7 are substituted by bromine and fluorine atoms, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-bromo-7-fluoro-9H-fluorene can be synthesized through a bromination reaction of fluorene. One common method involves using propylene carbonate as a solvent and N-bromosuccinimide (NBS) as the brominating reagent . The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-7-fluoro-9H-fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the aid of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorene derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of fluorene-based alcohols, ketones, or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-bromo-7-fluoro-9H-fluorene has several scientific research applications, including:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Chemical Research:
Wirkmechanismus
The mechanism of action of 2-bromo-7-fluoro-9H-fluorene involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents influence the compound’s reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-9H-fluorene: Similar in structure but lacks the fluorine substituent.
2,7-dibromo-9H-fluorene: Contains two bromine atoms at positions 2 and 7 instead of a bromine and a fluorine atom.
2-fluoro-9H-fluorene: Contains a fluorine atom at position 2 instead of a bromine atom.
Uniqueness
2-bromo-7-fluoro-9H-fluorene is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric properties to the molecule. These properties can influence its reactivity and interactions with other compounds, making it valuable for specific applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
1806-21-9 |
|---|---|
Molekularformel |
C13H8BrF |
Molekulargewicht |
263.10 g/mol |
IUPAC-Name |
2-bromo-7-fluoro-9H-fluorene |
InChI |
InChI=1S/C13H8BrF/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 |
InChI-Schlüssel |
OWHRBUKPUVSUDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


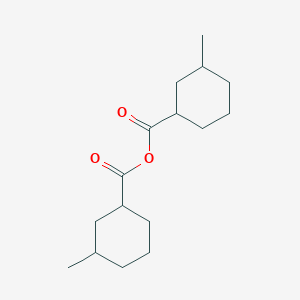
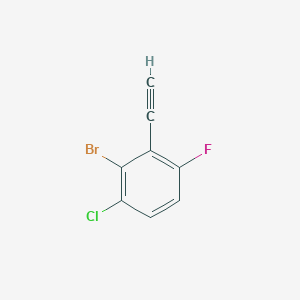
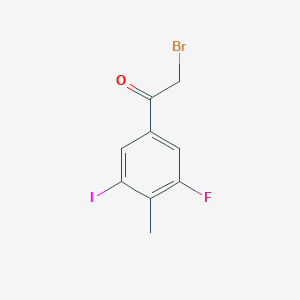
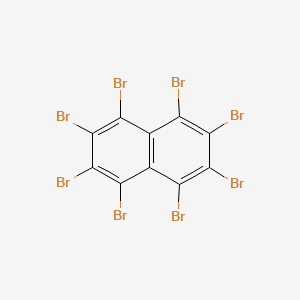
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12843785.png)
![[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium](/img/structure/B12843797.png)
